tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a hydroxymethyl group attached to the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 5-chloroindazole.
Hydroxymethylation: The 3-position of the indazole ring is hydroxymethylated using formaldehyde and a base such as sodium hydroxide.
Esterification: The hydroxymethylated product is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The chloro substituent can undergo reduction to form a hydrogen-substituted indazole derivative.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 5-chloro-3-(carboxymethyl)-1H-indazole-1-carboxylate.
Reduction: 5-hydro-3-(hydroxymethyl)-1H-indazole-1-carboxylate.
Substitution: 5-substituted-3-(hydroxymethyl)-1H-indazole-1-carboxylate derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of new heterocyclic compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxymethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Uniqueness:
- The presence of the chloro substituent at the 5-position and the hydroxymethyl group at the 3-position distinguishes it from other indazole derivatives.
- The tert-butyl ester group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis.
This compound’s unique structural features and versatile reactivity make it a valuable entity in various fields of scientific research and industrial applications
Properties
IUPAC Name |
tert-butyl 5-chloro-3-(hydroxymethyl)indazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2,3)19-12(18)16-11-5-4-8(14)6-9(11)10(7-17)15-16/h4-6,17H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDXZYQAJBJLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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